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Dihexyl(oxo)tin

Cat. No.: B11961971
CAS No.: 6840-64-8
M. Wt: 305.04 g/mol
InChI Key: UQNAOVJKUKYVJT-UHFFFAOYSA-N
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Description

Contextualization within Organotin Compound Classes

Organotin compounds are a class of organometallic compounds containing at least one covalent bond between a tin (Sn) and a carbon (C) atom. researchgate.netwikipedia.org They are generally categorized based on the number of organic (alkyl or aryl) groups attached to the tin center, denoted by the formula R_nSnX_{4-n}, where 'R' is an organic substituent and 'X' is typically a halogen, oxide, or other anionic group. researchgate.net

The primary classes are:

Tetraorganotins (R₄Sn): These compounds have four organic groups bonded to the tin atom and often serve as precursors for other organotin compounds. gelest.comnaturvardsverket.se

Triorganotins (R₃SnX): Characterized by three organic groups, this class has historically been used as biocides and in wood preservation. naturvardsverket.se

Diorganotins (R₂SnX₂): With two organic groups, this class includes Dihexyl(oxo)tin (where X₂ is represented by a single oxo group, O). These compounds are widely used as catalysts and heat stabilizers for polymers like polyvinyl chloride (PVC). wikipedia.orgnaturvardsverket.setuvsud.com

Monoorganotins (RSnX₃): Containing a single organic group, these have more limited, but specific, applications, including in PVC stabilization. who.int

This compound falls into the diorganotin category, specifically as a dialkyltin(IV) oxide. The tin atom in these compounds is in the +4 oxidation state, which is the more stable and common form compared to the +2 state. lupinepublishers.comlupinepublishers.com

Organotin ClassGeneral FormulaExample CompoundPrimary Area of Application
TetraorganotinsR₄SnTetrabutyltinIntermediate for synthesis
TriorganotinsR₃SnXTributyltin ChlorideBiocides, Wood Preservatives
DiorganotinsR₂SnX₂Dibutyltin (B87310) DilauratePVC Stabilizers, Catalysts
MonoorganotinsRSnX₃n-Butyltin TrichloridePVC Film Stabilization, Glass Coatings

Evolution of Research on Dialkyl(oxo)tin Chemistry

The field of organotin chemistry began in 1849 with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland. wikipedia.orglupinepublishers.com The area saw significant expansion in the early 20th century, particularly following the development of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org

Initial research focused on the synthesis and fundamental properties of various organotin compounds. However, the discovery of their industrial utility in the 1940s, especially the use of dialkyltin compounds as PVC stabilizers, catalyzed extensive investigation into their specific chemistry. gelest.comlupinepublishers.com This led to a deeper exploration of dialkyltin oxides and related derivatives. Research shifted from synthesizing simple molecules to understanding the complex hydrolysis products of dialkyltin halides, which resulted in the formation of stannoxane (Sn-O-Sn) linkages and a variety of structurally complex oxides and hydroxides. wikipedia.org This evolution continues today, with modern research focusing on creating precisely controlled nanostructures and clusters for advanced materials science applications. tandfonline.comrroij.com

Structural Frameworks and Bonding in Organotin Oxo Systems

The structural chemistry of dialkyl(oxo)tin compounds like this compound is far more complex than the simple monomeric formula R₂Sn=O might suggest; in fact, monomeric stannanones (the tin analogues of ketones) are generally unknown. wikipedia.org Instead, these compounds are characterized by the formation of Sn-O-Sn linkages, known as stannoxanes. gelest.com

A key feature of these systems is the tin atom's ability to expand its coordination number beyond the typical four of a tetrahedral geometry. gelest.com Due to the availability of empty 5d orbitals, tin frequently forms five- and six-coordinate (hypercoordinated) structures, particularly in its oxides and hydroxides. wikipedia.orggelest.com This leads to the self-assembly of intricate and diverse structural motifs.

Common structural frameworks include:

Polymers: Simple dialkyltin oxides often form polymeric solids, which contributes to their general insolubility. gelest.com

Cyclic Structures: When the organic substituents are very bulky, steric hindrance can prevent polymerization, leading to the formation of discrete cyclic trimers (with Sn₃O₃ rings) or dimers (with Sn₂O₂ rings). wikipedia.org

Cluster and Cage Compounds: A significant area of modern research involves the synthesis of well-defined organotin oxo-clusters. rroij.com These are large, cage-like molecules with an inorganic core of tin and oxygen atoms, surrounded by organic ligands. Examples include the "Tin-12" drum-shaped structure, {(RSn)₁₂O₁₄(OH)₆}²⁺, and various ladder-like frameworks. tandfonline.comresearchgate.netacs.org

The bonding in these compounds involves strong, relatively non-polar covalent Sn-C bonds, which are stable to air and moisture. gelest.comlupinepublishers.com In contrast, the Sn-O bonds are more labile and reactive, allowing for the dynamic assembly and disassembly of these complex structures. gelest.com The geometry at the tin centers within these clusters can vary, with both five- and six-coordinated tin atoms often present in the same molecule. researchgate.net

Structural MotifDescriptionTypical R Group
Linear/Branched PolymerExtended chain of repeating R₂SnO units.Small alkyl groups (e.g., methyl, ethyl)
Cyclic Trimer (Sn₃O₃)A six-membered ring of alternating Sn and O atoms.Bulky alkyl groups
Ladder StructureA double-stranded chain resembling a ladder.Varies, often with carboxylate ligands
Drum/Cage ClusterComplex, polyhedral core of Sn and O atoms.Varies (e.g., butyl in {(BuSn)₁₂O₁₄(OH)₆}²⁺)

Significance of this compound Analogues in Advanced Chemical Research

Analogues of this compound, particularly other dialkyltin oxides like dibutyltin and dioctyltin (B90728) derivatives, are of significant interest in both industrial and advanced research settings. Their importance stems from their catalytic activity and their role as building blocks for novel materials.

Industrial Applications:

PVC Stabilization: Diorganotin compounds are crucial heat stabilizers for polyvinyl chloride (PVC). They function by scavenging hydrogen chloride (HCl) released during thermal degradation and by disrupting unstable allylic chloride sites in the polymer chain. wikipedia.org This application consumes thousands of tons of tin annually. wikipedia.org

Catalysis: Diorganotin carboxylates, such as dibutyltin dilaurate, are effective catalysts for various chemical reactions, including the formation of polyurethanes, the vulcanization of silicones, and in transesterification processes. wikipedia.orggelest.com Their catalytic mechanism often involves acting as a Lewis acid. lupinepublishers.com

Advanced Research and Materials Science:

Nanobuilding Blocks: The ability of organotin oxides to form well-defined clusters has positioned them as versatile "nanobuilding blocks" for creating hybrid organic-inorganic materials. tandfonline.com These pre-formed clusters allow for precise control over the final material's structure at the molecular level.

Advanced Photoresists: In the field of semiconductor manufacturing, tin-oxo clusters (TOCs) are being heavily researched as next-generation photoresist materials for extreme ultraviolet (EUV) lithography. rsc.org Their small molecular size and strong absorption of EUV radiation make them promising candidates for creating smaller and more precise features on microchips. rsc.org Research in this area includes fine-tuning the organic ligands on the cluster to optimize patterning performance. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26OSn B11961971 Dihexyl(oxo)tin CAS No. 6840-64-8

Properties

CAS No.

6840-64-8

Molecular Formula

C12H26OSn

Molecular Weight

305.04 g/mol

IUPAC Name

dihexyl(oxo)tin

InChI

InChI=1S/2C6H13.O.Sn/c2*1-3-5-6-4-2;;/h2*1,3-6H2,2H3;;

InChI Key

UQNAOVJKUKYVJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Sn](=O)CCCCCC

Origin of Product

United States

Synthetic Methodologies for Dihexyl Oxo Tin and Analogous Organotin Oxo Architectures

Precursor Synthesis and Ligand Design for Hexyltin Moieties

The foundation for synthesizing dihexyl(oxo)tin structures lies in the preparation of suitable hexyltin precursors. Typically, these precursors are organotin halides or alkoxides, which contain stable tin-carbon (Sn-C) bonds and hydrolyzable ligands. For the synthesis of this compound, dihexyltin dihalides, such as dihexyltin dichloride ((C₆H₁₃)₂SnCl₂), or dihexyltin dialkoxides ((C₆H₁₃)₂Sn(OR')₂) are commonly employed google.comgoogle.comatamanchemicals.comgoogle.cominchem.org. The hexyl groups (C₆H₁₃) are robust organic ligands that remain intact during the subsequent hydrolysis and condensation steps, providing stability to the Sn-C bond google.comgoogle.comgoogle.com.

Beyond the essential hexyl groups, the design of other ligands coordinated to the tin atom is critical for controlling the subsequent formation of organotin oxo clusters and frameworks. These ancillary ligands, which are often susceptible to hydrolysis or can act as bridging units, play a significant role in dictating the structural diversity, nuclearity, and assembly pathways of the final tin-oxo species researchgate.netrsc.orgnih.govresearchgate.netacs.orgresearchgate.netchinesechemsoc.orgsciengine.comchinesechemsoc.orgsciopen.comchinesechemsoc.orgnih.govacademie-sciences.frresearchgate.net. Ligands such as carboxylates, phosphonates, pyrazoles, and selenites have been utilized in the synthesis of various organotin oxo clusters, influencing their aggregation and final architecture researchgate.netrsc.orgnih.govresearchgate.netacs.orgresearchgate.netchinesechemsoc.orgsciengine.comchinesechemsoc.orgsciopen.comchinesechemsoc.orgnih.govacademie-sciences.frresearchgate.netresearchgate.net.

Controlled Hydrolytic Condensation Pathways

The transformation of organotin precursors into oxo-containing structures predominantly occurs through hydrolytic condensation reactions. In the presence of water, organotin compounds bearing hydrolyzable ligands (X, such as halides or alkoxides) undergo hydrolysis, leading to the replacement of these ligands with hydroxyl (Sn-OH) or oxo (Sn-O-Sn) groups google.comgoogle.comatamanchemicals.comgoogle.comfu-berlin.deyoutube.com. For instance, a general pathway involves the reaction of a tri-substituted organotin species (RSnL₃) with water, yielding a tin trihydroxide species (RSn(OH)₃) and the corresponding acid (HL) google.comgoogle.com. Similarly, di-substituted precursors like dihexyltin dihalides would react with water to form dihexyltin dihydroxide ((C₆H₁₃)₂Sn(OH)₂).

These intermediate hydroxo species are prone to condensation, where they link together via oxo bridges, releasing water molecules and forming oligo- or polymeric oxo-hydroxo networks google.comgoogle.comatamanchemicals.comgoogle.comsoton.ac.uk. The polymerization of dihexyltin dihydroxide, for example, can lead to the formation of polymeric dihexyltin oxide, ((C₆H₁₃)₂SnO)n atamanchemicals.com. Controlling the stoichiometry of water, reaction temperature, pH, and solvent environment is crucial for managing the extent of hydrolysis and condensation. This control aims to produce soluble organotin oxo clusters or specific polymeric structures, rather than insoluble precipitates google.comgoogle.comrsc.org.

Formation of Organotin Oxo Clusters: Strategies and Determinants

The self-assembly of organotin oxo-hydroxo species into discrete clusters is a key strategy for creating well-defined molecular architectures. This process is influenced by a combination of intrinsic chemical properties and external reaction parameters.

Self-Assembly Principles and Reaction Conditions

Organotin oxo-hydroxo species can spontaneously assemble into discrete clusters through various supramolecular interactions google.comresearchgate.netrsc.orgnih.govacademie-sciences.frrsc.orgcsic.esresearchgate.net. These interactions can include coordination bonding between tin atoms and bridging oxygen or other donor ligands, hydrogen bonding involving hydroxyl groups, and electrostatic interactions with counter-ions nih.govrsc.orgcsic.es. The driving forces for self-assembly are often dictated by the geometry of the tin-oxo core and the nature of the coordinating ligands.

Key reaction conditions significantly influence the outcome of self-assembly. Parameters such as temperature, concentration of precursors, reaction time, and the presence of specific ions can steer the formation of different cluster architectures and nuclearities researchgate.netrsc.orgcsic.es. For example, high-temperature assembly reactions, initially explored for titanium-oxo clusters, have also been adapted for the synthesis of high-nuclearity tin-oxo clusters rsc.org.

Influence of Bridging Ligands and Solvent Effects on Cluster Formation

The choice of solvent and the nature of ancillary ligands are critical determinants in the formation and structural evolution of organotin oxo clusters.

Solvent Effects: The solvent environment profoundly impacts the aggregation rate of tin atoms and the nucleation and growth of tin-oxo clusters. Studies have shown that using pure alcohol solvents typically leads to the formation of smaller clusters, such as Sn₆ species. In contrast, the introduction of water into alcohol-based solvent systems can significantly increase the nuclearity of the clusters, yielding larger assemblies like Sn₂₆ researchgate.netrsc.org. Furthermore, the use of aprotic solvents, such as acetonitrile (B52724) (CH₃CN), has been demonstrated to facilitate the formation of even larger clusters, up to Sn₃₄, by influencing the configuration of basic building blocks and their connectivity rsc.org. The solvent's ability to form hydrogen bonds also plays a role in controlling the supramolecular assembly in the solid state rsc.org.

Data Table 1: Influence of Solvent on Organotin Oxo Cluster Nuclearity

Solvent System Observed Cluster Nuclearity (Example) Reference(s)
Pure Alcohols Sn₆ researchgate.netrsc.org
Alcohol-Water Mixtures Sn₂₆ researchgate.netrsc.org

Data Table 2: General Role of Ligands in Organotin Oxo Cluster Synthesis

Ligand Type (Example) Function in Cluster Formation Reference(s)
Carboxylates Bridging, structural diversity, influence nuclearity researchgate.netrsc.orgnih.govresearchgate.netacs.orgresearchgate.netchinesechemsoc.orgsciengine.comchinesechemsoc.orgsciopen.comchinesechemsoc.orgnih.govacademie-sciences.frresearchgate.netresearchgate.net
Phosphonates Bridging, stabilization researchgate.netrsc.orgnih.govresearchgate.netacs.orgresearchgate.netchinesechemsoc.orgsciengine.comchinesechemsoc.orgsciopen.comchinesechemsoc.orgnih.govacademie-sciences.frresearchgate.netresearchgate.net
Pyrazoles Surface functionalization, structural modification chinesechemsoc.orgsciengine.comsciopen.com
Selenites Ligand-driven supramolecular assembly, structural control researchgate.netcolab.ws

Alternative Synthetic Routes to this compound Frameworks

While hydrolysis and condensation of organotin halides remain the predominant synthetic routes to organotin oxo species and clusters, alternative approaches exist. The direct synthesis of organotin alkoxides, for example, has been described, offering another class of precursors that can be further manipulated to form oxo compounds google.com. These alkoxides might be converted to oxo species through controlled reactions, potentially offering different control over the final structure.

Advanced Spectroscopic and Structural Elucidation of Dihexyl Oxo Tin Compounds

Multinuclear Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organotin compounds, providing detailed information about the tin atom's coordination environment and the organic moieties attached to it.

The 119Sn nucleus is highly sensitive and amenable to NMR investigation, offering direct insight into the coordination number and the electronic environment around the tin atom. For diorganotin compounds, the 119Sn chemical shift (δSn) is strongly dependent on the nature and number of ligands coordinated to the tin center. In general, a decrease in the coordination number leads to a downfield shift, while an increase in coordination number results in an upfield shift.

For dihexyl(oxo)tin compounds, which may exist as monomers, dimers, or polymers with Sn-O-Sn linkages, the 119Sn NMR spectra are expected to reflect these structural variations. Tetra-coordinated tin, typical in simple R2SnX2 compounds, usually resonates in the range of -10 to -70 ppm. However, diorganotin oxides often form polymeric structures or oligomers where tin atoms can be penta- or hexa-coordinated due to bridging oxygen atoms wikipedia.orgresearchgate.net. Penta-coordinated tin species, often exhibiting a trigonal bipyramidal geometry, typically resonate in the range of -70 to -150 ppm, while hexa-coordinated tin atoms, found in octahedral environments, usually appear further upfield, between -150 and -250 ppm researchgate.netmdpi.com. The presence of distinct signals in the 119Sn NMR spectrum can thus indicate different coordination environments within the same sample, or characterize different polymeric states (e.g., monomeric vs. dimeric vs. polymeric) researchgate.net.

Table 3.1.1: Typical 119Sn NMR Chemical Shifts for Diorganotin(IV) Compounds

Coordination NumberTypical GeometryExpected δSn (ppm)Reference Analogues/Context
4Tetrahedral-10 to -70R2SnX2 (non-coordinating solvents)
5Trigonal Bipyramidal-70 to -150R2Sn(O)R' (solution) researchgate.net
6Octahedral-150 to -250R2Sn(O)2R' (solid-state) researchgate.net

Proton (1H) and carbon-13 (13C) NMR spectroscopy are vital for characterizing the hexyl substituents. The hexyl group (C6H13) comprises a methyl (CH3) group, five methylene (B1212753) (CH2) groups, and potentially a CH group directly bonded to tin if the compound is R2Sn(CH2R')2, or multiple CH2 groups in a polymeric chain.

In 1H NMR spectra, the hexyl group is expected to display characteristic signals:

The terminal methyl protons (CH3) typically appear as a triplet around 0.8-1.0 ppm.

The methylene protons adjacent to the methyl group (CH2) would resonate as a multiplet (often a sextet) around 1.2-1.4 ppm.

Further methylene groups (CH2) along the chain would appear as multiplets in the range of 1.4-1.7 ppm.

The methylene protons directly bonded to the tin atom (Sn-CH2-) are expected to resonate at higher fields, typically between 0.5 and 1.5 ppm, depending on the electronic environment and coordination of the tin atom nih.gov.

13C NMR would provide complementary information, with distinct signals for each unique carbon environment in the hexyl chain and around the tin center. The carbon directly bonded to tin (Sn-C) is particularly informative, often appearing in the range of 10-40 ppm. These spectra can also reveal information about the conformation and rotational freedom of the hexyl chains, as well as potential interactions with the tin center or neighboring molecules.

X-ray Diffraction Crystallography for Molecular and Supramolecular Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in crystalline solids, providing atomic-level detail on molecular structure, bonding, and intermolecular interactions.

Single-crystal X-ray diffraction allows for the determination of exact bond lengths, bond angles, and dihedral angles, revealing the coordination geometry around the tin atom and the spatial arrangement of the hexyl groups. For diorganotin oxides, polymeric structures are common, often involving bridging oxygen atoms that link tin centers into chains or rings wikipedia.org. For instance, diorganotin oxides with moderately bulky organic groups tend to form linear polymers with alternating tin and oxygen atoms (-(R2SnO)-)n, where each tin atom is typically hexa-coordinated, forming an octahedral environment wikipedia.orgresearchgate.net. Alternatively, cyclic structures like dimers (Sn2O2 rings) or trimers (Sn3O3 rings) can form, especially with more sterically demanding substituents wikipedia.orgniscpr.res.in.

The presence of isomerism, such as cis/trans arrangements of organic groups or different polymeric chain architectures, can be definitively identified through single-crystal XRD. The precise bond distances (e.g., Sn-C, Sn-O) and angles provide quantitative data on the extent of distortion from ideal geometries (e.g., octahedral or trigonal bipyramidal) and the nature of bonding, such as the degree of covalency in Sn-O bonds researchgate.netniscpr.res.in.

Powder X-ray diffraction (PXRD) is a rapid and effective technique for characterizing crystalline materials in bulk. It is used to identify the crystalline phases present in a sample, assess its purity, and detect polymorphism (the existence of different crystalline forms of the same compound). For this compound, PXRD can confirm the presence of a specific crystalline phase or indicate a mixture of phases. Comparing the experimental PXRD pattern with a reference pattern (e.g., from single-crystal data or databases) allows for phase identification govinfo.govresearchgate.neticdd.com. This is particularly useful for quality control in synthesis and for understanding the solid-state properties, such as stability and solubility, which can be influenced by the crystal packing.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present and the nature of chemical bonds. These methods are non-destructive and can be applied to solid, liquid, or gaseous samples renishaw.comtu-chemnitz.dethermofisher.com.

For this compound compounds, characteristic vibrational bands are expected:

Sn-C stretching vibrations : These typically appear in the lower frequency region, often between 500-650 cm⁻¹ for alkyltin compounds researchgate.net. The exact position can be influenced by the other substituents on tin and the coordination environment.

C-H stretching vibrations : The hexyl groups will exhibit strong C-H stretching bands in the region of 2850-2960 cm⁻¹, characteristic of aliphatic hydrocarbons spectroscopyonline.com.

Sn-O stretching vibrations : The presence of oxygen linkages, such as Sn-O-Sn in stannoxanes or terminal Sn=O bonds, will give rise to characteristic absorption bands. Sn-O-Sn stretching vibrations are typically observed in the range of 400-700 cm⁻¹ iiste.org. The exact frequencies are sensitive to the bond angles and the degree of polymerization niscpr.res.iniiste.org. For example, terminal Sn=O bonds, if present, would likely appear at higher frequencies.

Sn-O-Sn bending and skeletal vibrations : These modes also contribute to the fingerprint region of the IR and Raman spectra, providing further structural information about the polymeric or oligomeric backbone iiste.orgspectroscopyonline.com.

Raman spectroscopy, in addition to IR, can provide information about symmetric vibrations and lattice modes, which are often sensitive to crystal structure and intermolecular interactions renishaw.comspectroscopyonline.commdpi.com. The complementary nature of IR and Raman spectroscopy allows for a more comprehensive assignment of vibrational modes and thus a more robust structural characterization.

Table 3.3: Expected Vibrational Frequencies for this compound Compounds

Vibration TypeExpected Frequency Range (cm⁻¹)Spectroscopic Technique (IR/Raman)Notes
C-H Stretch (aliphatic)2850 – 2960IR, RamanCharacteristic of hexyl groups.
Sn-C Stretch500 – 650IR, RamanSensitive to alkyl chain length and tin coordination.
Sn-O Stretch (Sn-O-Sn)400 – 700IR, RamanIndicative of stannoxane linkages; position depends on bond angles and polymerization degree.
Sn-O-Sn Bending/SkeletalVariableIR, RamanContributes to fingerprint region, sensitive to structural motifs.
CH3 Rocking/Deformation~1465, ~1375IR, RamanCharacteristic of methyl groups in the hexyl chain.

Table 3.1.2: Typical 1H NMR Chemical Shifts for Aliphatic Groups

Proton TypeExpected δH (ppm)Context/Environment
CH3 (terminal)0.8 – 1.0Triplet
CH2 (adjacent to CH3)1.2 – 1.4Sextet/Multiplet
CH2 (internal)1.4 – 1.7Multiplet
Sn-CH2-0.5 – 1.5Multiplet, position influenced by Sn coordination

Table 3.2.1: Expected Structural Features from Single Crystal X-ray Diffraction

Structural ParameterExpected Range/DescriptionNotes
Sn Coordination Number4, 5, 6, or 7Diorganotin oxides often exhibit higher coordination numbers due to bridging oxygen atoms wikipedia.orgresearchgate.net.
Coordination GeometryTetrahedral, Trigonal Bipyramidal, OctahedralOctahedral is common in polymeric diorganotin oxides wikipedia.orgresearchgate.net.
Sn-C Bond Length~2.1 – 2.2 ÅStandard covalent bond length for Sn-C.
Sn-O Bond Length~1.9 – 2.2 ÅHighly dependent on whether it's a terminal oxo, bridging oxo, or part of a larger oxide cluster.
Molecular StructureMonomeric, Dimeric (e.g., Sn2O2 ring), Oligomeric, Polymeric (linear chains)Polymeric structures with Sn-O-Sn linkages are frequently observed for diorganotin oxides wikipedia.org.
IsomerismPositional isomerism of hexyl groups, different polymeric arrangementsSingle-crystal XRD is essential for differentiating these.

The comprehensive elucidation of this compound compounds necessitates the synergistic application of advanced spectroscopic and crystallographic techniques. Multinuclear NMR spectroscopy, particularly 119Sn NMR, provides critical data on the tin coordination environment, while 1H and 13C NMR reveal details about the hexyl substituents and their conformational states. X-ray diffraction crystallography, both single-crystal and powder methods, offers definitive insights into the molecular architecture, polymeric structure, and solid-state phase behavior. Vibrational spectroscopy (IR and Raman) complements these methods by identifying characteristic functional groups and bond vibrations, thereby confirming the presence of Sn-C, Sn-O, and organic moieties. Together, these techniques enable a thorough understanding of the structure-property relationships in this compound compounds.

Compound List

this compound

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and structural details of chemical compounds. It operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z) msu.edulibretexts.org. The resulting mass spectrum, which displays the relative abundance of different ions, is often characterized by a molecular ion peak (representing the intact ionized molecule) and various fragment ions, which are produced when the molecular ion breaks down. These fragmentation patterns act as unique fingerprints, enabling the identification of compounds and the elucidation of their molecular structures msu.edulibretexts.orgtutorchase.com.

Organotin compounds, including dihexyltin derivatives, present unique characteristics in mass spectrometry due to the presence of tin. Tin has several naturally occurring isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn), which appear as characteristic isotopic clusters in mass spectra, aiding in the identification of tin-containing species nih.gov.

Electrospray ionization (ESI) coupled with mass spectrometry (ESI-MS) is a widely used soft ionization technique for analyzing organotin compounds, often in conjunction with liquid chromatography (LC-MS/MS) for enhanced selectivity and sensitivity researchgate.netsciex.com. In ESI-MS, fragmentation can be induced through collision-induced dissociation (CID), revealing characteristic breakdown pathways. For instance, studies on tributyltin oxide (TBTO) have shown fragmentation patterns involving the loss of butyl groups or butene molecules, with the tributyltin cation ([Bu₃Sn]⁺) at m/z 291 being a common fragment ion researchgate.net. Related research on various butyltin species (monobutyltin, dibutyltin (B87310), tributyltin) has utilized GC-HRMS and LC-MS/MS to determine their molecular weights and fragmentation profiles nih.govsciex.com.

While specific mass spectral data for this compound are not extensively detailed in the provided literature, it can be inferred that similar fragmentation mechanisms would apply. A monomeric unit of dihexyltin oxide, (C₆H₁₃)₂SnO, would have a theoretical molecular weight of approximately 325.9 g/mol . However, organotin oxides often exist as oligomeric or polymeric structures, such as [(C₆H₁₃)₂SnO]n. The mass spectra of such compounds might therefore exhibit ions corresponding to these larger aggregates or their fragments, in addition to fragments arising from the cleavage of hexyl chains or Sn-C bonds. The distinctive isotopic signature of tin would remain a key identifier.

Table 3.4.1: Typical Mass Spectrometric Features of Organotin Compounds

TechniqueIonization MethodCharacteristic Ions/PatternsInformation GainedExample Organotin Compound
GC-MSElectron Ionization (EI)Isotopic clusters of Sn, fragmentation of alkyl chainsMolecular weight, fragmentation patterns, structural elucidationVarious alkyltins
LC-MS/MS (ESI)Electrospray Ionization (ESI)[M+H]⁺, [Bu₃Sn]⁺ (m/z 291), loss of C₄H₈, isotopic clustersMolecular weight, fragmentation, identification, quantificationTributyltin Oxide (TBTO)
GC-HRMSEIHigh-resolution mass measurements of fragmentsPrecise elemental composition of fragmentsButyltins (MBT, DBT, TBT)

Note: Specific fragmentation patterns for this compound would involve the loss of hexyl groups (C₆H₁₃) and related fragments.

Advanced Spectroscopic Methods for Thin Film Characterization

Characterizing thin films is paramount for understanding their structural integrity, chemical composition, electronic properties, and ultimately, their performance in various applications uomustansiriyah.edu.iqmdpi.com. A suite of advanced spectroscopic techniques is employed for this purpose, providing complementary information. Key methods include X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Visible (UV-Vis) spectroscopy nsf.govresearchgate.netekb.egresearchgate.net.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of elements within the top ~10 nanometers of a material researchgate.netmdpi.com. For thin films, XPS can identify the oxidation states of constituent elements, such as the presence of Zn²⁺, Sn⁴⁺, and O²⁻ in zinc-tin oxide (ZTO) films, confirming the formation of mixed oxide compounds mdpi.com. It is invaluable for assessing surface contamination and the chemical environment of atoms in the film.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. It is sensitive to the presence of specific functional groups and chemical bonds nsf.govresearchgate.netresearchgate.net. For organotin compounds and their oxides, FTIR can detect Sn-O-Sn stretching vibrations and vibrations associated with the organic (hexyl) ligands. The analysis of IR-active vibrational modes provides insights into the chemical bonding and structure within the thin film.

Raman Spectroscopy : Raman spectroscopy, another vibrational spectroscopy technique, relies on the inelastic scattering of light to reveal information about the vibrational, rotational, and other low-frequency modes in a system nsf.govresearchgate.netresearchgate.net. It is particularly useful for identifying crystalline phases and structural characteristics. For instance, Raman spectroscopy has been used to confirm the rutile structure of tin dioxide (SnO₂) films and to study their vibrational modes, with shifts in peak positions potentially indicating strain effects nsf.govresearchgate.net. In the context of this compound films, Raman spectroscopy could provide information on the Sn-O framework and the vibrational modes of the hexyl chains, potentially differentiating between various structural arrangements or polymorphs.

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to study the electronic transitions within a material, providing information about its optical properties, such as transmittance, absorbance, and optical band gap nsf.govekb.egmdpi.com. By analyzing the absorption spectrum, the energy required to excite electrons from the valence band to the conduction band can be determined. For example, tin dioxide (SnO₂) films typically exhibit an optical band gap of approximately 3.6 eV nsf.gov, while zinc-tin oxide (ZTO) films have band gaps ranging from 3.3 to 3.7 eV mdpi.com. The Tauc plot method is commonly employed to calculate these band gap energies from UV-Vis data nsf.gov. For this compound thin films, UV-Vis spectroscopy would reveal their transparency in the visible spectrum and allow for the determination of their electronic band structure.

Table 3.5.1: Common Spectroscopic Techniques for Thin Film Characterization

TechniquePrincipleInformation ObtainedApplication to this compound Thin Films
XPSPhotoelectric effect; core-level electron binding energiesElemental composition, oxidation states, chemical environments, surface chemistryConfirm Sn and O presence, oxidation states of Sn, identify hexyl group attachment.
FTIRAbsorption of infrared radiation by molecular vibrationsMolecular structure, functional groups, chemical bonds (e.g., Sn-O, C-H)Identify Sn-O-Sn vibrations, C-H stretching/bending from hexyl chains, characterize chemical bonding.
Raman SpectroscopyInelastic scattering of light by molecular vibrationsVibrational modes, crystal structure, phase identification, stress/strainAnalyze Sn-O lattice vibrations, C-H vibrations, potential structural information of the oxide network.
UV-Vis SpectroscopyAbsorption of UV-Vis light by electronic transitionsOptical properties (transmittance, absorbance), electronic band gap, refractive indexDetermine transparency, band gap energy, and electronic structure of the thin film.

Compound List:

Dihexyltin oxide

Tributyltin oxide (TBTO)

Dibutyltin (DBT)

Monobutyltin (MBT)

Tributyltin chloride

Fentin acetate (B1210297)

Cyhexatin

Fenbutatin oxide

Tin dioxide (SnO₂)

Tin monoxide (SnO)

Zinc-tin oxide (ZTO)

Zinc oxide (ZnO)

Antimony doped tin oxide (ATO)

Tungsten oxide (WO₃)

Indium oxide (In₂O₃)

Cobalt oxide (Co₃O₄)

Copper oxide (CuO)

Iridium oxide (IrO₂)

Cadmium oxide (CdO)

Silicon (Si)

UV-Quartz

Pyrazine N-oxides

1,2-Dithiane 1,1-dioxide

Trimethylene oxide

Carbon dioxide (CO₂)

Propane

Cyclopropane

Methylene chloride

Diethylmethylamine

4-methyl-3-pentene-2-one

Bromine (Br₂)

Cichoric acid

Phenolic compounds

Terpenoids

Diterpenoids

Heptazine

MoS₂

Al₂O₃

PbSe

PbGeSe

ZrO₂

Ho₂O₃

Ru/RuO₂/g-C₃N₄

Non-heme iron-containing proteins

Hemerythrin

Rubrerythrin

Reaction Mechanisms and Chemical Transformations Mediated by Dihexyl Oxo Tin

Catalytic Activity in Organic Transformations

Dihexyltin oxide serves as an effective catalyst in several important organic reactions, particularly in the synthesis of polymers and esters. Its catalytic prowess stems from the inherent Lewis acidity of the tin atom and its ability to coordinate with various functional groups.

Esterification and Transesterification Mechanism Elucidation

Dihexyltin oxide has been employed as a catalyst in esterification and transesterification reactions. The general mechanism for organotin-catalyzed esterification and transesterification involves the coordination of the tin atom to the carbonyl oxygen of the ester or carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. For instance, in transesterification, the tin atom in dihexyltin oxide can coordinate with the carbonyl group of an ester, followed by nucleophilic attack from an alcohol. The resulting tetrahedral intermediate then collapses, leading to the formation of a new ester and the release of the original alcohol. Detailed mechanistic studies, such as those by Otera et al., have elucidated these pathways, highlighting the crucial role of the tin center in activating the reactants ncl.res.in.

Polycondensation and Polymerization Catalysis

Dihexyltin oxide is recognized for its utility in catalyzing polycondensation and polymerization processes. It has been specifically utilized in the preparation of poly(lactic acid) (PLA) through the dehydro-polycondensation of lactic acid ncl.res.in. In this context, dihexyltin oxide, along with other dialkyltin oxides such as diheptyltin oxide, dioctyltin (B90728) oxide, and didecyltin oxide, facilitates the formation of ester linkages between lactic acid monomers, leading to the growth of polymer chains ncl.res.in.

Furthermore, organotin-based catalysts, including dihexyltin oxide, are employed in the production of polyurethane foams. These catalysts play a critical role in promoting the reaction between polyols and isocyanates, which is the fundamental step in polyurethane formation google.comgoogle.com. The tin atom in dihexyltin oxide likely participates by coordinating with the hydroxyl groups of the polyol or the isocyanate groups, thereby lowering the activation energy for the urethane (B1682113) bond formation.

Table 1: Catalytic Performance in Poly(lactic acid) Synthesis

CatalystCatalyst TypeApplicationNumber Average Molecular Weight (‾Mn)Racemization (%)
Dihexyltin oxideDialkyltin OxidePLA SynthesisVaries (used in study)Varies (used in study)
Dioctyltin (Sn(Oct)2)Dialkyltin OxidePLA Synthesis~30,000~48
Sulfuric Acid (H2SO4)Mineral AcidPLA Synthesis~31,000Minimal

Note: Data for dihexyltin oxide's specific molecular weight and racemization in the cited study are not fully detailed in the provided snippets, but its use in the preparation of PLA is confirmed ncl.res.in.

Role as Lewis Acid Catalysts

The tin atom in dihexyltin oxide possesses a degree of Lewis acidity due to its electron-deficient nature. This property allows it to act as a Lewis acid catalyst in various organic reactions. For example, while dioctyltin (Sn(Oct)2) is explicitly mentioned as a good Lewis acid used in the ring-opening polymerization of cyclic dimers of lactic acid, dialkyltin oxides like dihexyltin oxide are expected to exhibit similar Lewis acidic behavior ncl.res.in. As a Lewis acid, dihexyltin oxide can coordinate with Lewis bases, such as carbonyl oxygens or hydroxyl groups, thereby activating substrates for subsequent reactions. This catalytic role is crucial in processes like polymerization and esterification, where substrate activation is a key step in the reaction mechanism ncl.res.ingoogle.comepo.org.

Photochemical Reactivity of Organotin Oxo Structures

Compound List:

Dihexyl(oxo)tin (Dihexyltin oxide)

Lactic acid

Poly(lactic acid) (PLA)

Sulfuric acid (H2SO4)

Dioctyltin (Sn(Oct)2)

Diheptyltin oxide

Dinonyltin oxide

Didecyltin oxide

Diundecyltin oxide

Didodecyltin oxide

Ditetradecyltin oxide

Polyols

Isocyanates

Urethanes

Reactivity Towards External Ligands and Substrates

This compound, a class of organotin compounds, exhibits significant reactivity towards external ligands and substrates, primarily due to the Lewis acidic nature of the tin atom and the polar Sn-O bond. This reactivity underpins its utility as a catalyst in various chemical transformations and its ability to form coordination complexes. The interactions of this compound with external molecules can be broadly categorized into coordination with ligands and participation in catalytic reactions with substrates.

Reactivity Towards External Ligands

The tin center in this compound species possesses vacant orbitals, making it susceptible to nucleophilic attack by Lewis bases, which act as external ligands. These ligands, typically molecules with lone pairs of electrons, can coordinate to the tin atom, forming new Sn-L bonds (where L is the ligand). This coordination can alter the electronic and steric environment around the tin center, influencing its reactivity and physical properties such as solubility and stability.

Common external ligands that interact with organotin oxides include alcohols, amines, and carboxylic acids. For instance, alcohols can coordinate to the tin atom, potentially leading to the formation of alkoxide species or incorporation into oligomeric/polymeric structures. Carboxylic acids can coordinate via their carboxylate groups, which can also participate in ligand exchange or insertion reactions. Amines, with their nitrogen lone pairs, readily coordinate to the Lewis acidic tin center. These interactions are fundamental to understanding the coordination chemistry of dihexyltin compounds and their behavior in solution and solid states, where they can form complex polymeric or discrete structures acs.orgbyjus.comwikipedia.orglibretexts.orgnih.govscripps.edu.

Reactivity Towards External Substrates

This compound species function as effective catalysts in a range of organic transformations, acting as Lewis acids to activate substrates. Their catalytic activity is particularly noted in esterification, transesterification, and polymerization reactions.

Catalysis in Esterification and Transesterification

Organotin compounds, including dialkyltin oxides, are well-established catalysts for esterification and transesterification reactions rsc.orglupinepublishers.com. The tin atom's Lewis acidity allows it to coordinate with the carbonyl oxygen of carboxylic acids or esters, polarizing the carbonyl group and increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by alcohols, leading to the formation of ester linkages.

Research has demonstrated the efficacy of dialkyltin oxides in the synthesis of fatty acid alkyl esters (FAAEs), commonly known as biodiesel, from triglycerides and alcohols. While specific data for this compound in biodiesel production is not extensively detailed in the provided search results, the general reactivity patterns of dialkyltin oxides suggest its potential. For example, dibutyltin (B87310) oxide (Bu₂SnO) has been studied for similar reactions, indicating that dihexyltin oxide would likely exhibit comparable catalytic activity. The general mechanism involves the Lewis acid activation of the carbonyl group by the tin center, followed by nucleophilic attack by the alcohol rsc.orglupinepublishers.com.

Table 1: Catalytic Activity in Esterification/Transesterification (Illustrative based on Dialkyltin Oxide Reactivity)

Substrate TypeReaction TypeCatalyst ClassTypical ConditionsObserved Outcome/ActivityCitation
Triglycerides, AlcoholsTransesterificationDialkyltin OxidesModerate temperature, excess alcoholEfficient ester formation rsc.orglupinepublishers.com
Carboxylic Acids, AlcoholsEsterificationDialkyltin OxidesElevated temperature, acid catalystEster synthesis rsc.orglupinepublishers.com
Catalysis in Polymerization

This compound compounds are also employed as catalysts or co-catalysts in polymerization processes, notably in the synthesis of polyurethanes and polyesters. In polyurethane formation, organotin catalysts, including dialkyltin derivatives, accelerate the reaction between isocyanates and polyols. The tin atom can activate the isocyanate group or the hydroxyl group of the polyol, promoting the formation of urethane linkages lupinepublishers.comresearchgate.netpoliuretanos.com.brsan-apro.co.jpgoogle.com.

The catalytic mechanism often involves the tin compound acting as a Lewis acid, coordinating to the isocyanate group, thereby increasing its electrophilicity towards the nucleophilic attack by the polyol. Alternatively, it can coordinate to the polyol, activating it for reaction with the isocyanate. The specific dialkyltin oxide structure can influence the balance between the gelling (urethane formation) and blowing (isocyanate-water reaction) reactions in foam production lupinepublishers.comresearchgate.netpoliuretanos.com.brgoogle.com.

In polyester (B1180765) synthesis, organotin compounds can catalyze the polycondensation reactions between diacids and diols. They facilitate the removal of water or alcohol byproducts, driving the equilibrium towards polymer formation.

Table 2: Catalytic Activity in Polymerization (Illustrative based on Dialkyltin Oxide Reactivity)

Monomer SystemPolymer TypeCatalyst ClassTypical ConditionsObserved Outcome/ActivityCitation
Isocyanates, PolyolsPolyurethanesOrganotin OxidesElevated temperature, presence of polyol/isocyanateUrethane bond formation lupinepublishers.comresearchgate.net
Diacids, DiolsPolyestersOrganotin OxidesHigh temperature, removal of byproductsPolyester chain growth rsc.orglupinepublishers.com
Epoxides, CO₂ / AnhydridesPolycarbonates/PolyestersOrganotin ComplexesVaried, often metal-based catalystsPolymer formation nih.govfrontiersin.orgnih.gov
Other Catalytic Applications

Organotin compounds, including dialkyltin oxides, are also utilized as catalysts in the curing of silicone sealants and elastomers. They promote the cross-linking reactions of siloxane polymers, facilitating the formation of a stable elastomeric network. While specific research on this compound in this context is not detailed, the broader class of organotin compounds is known for this application d-nb.infogoogle.comgoogle.com.

Compound Name Table:

this compound (Di-n-hexyltin oxide)

Alcohols (e.g., Methanol, Ethanol, Polyols)

Carboxylic Acids

Triglycerides

Fatty Acids

Isocyanates

Siloxanes

Dibutyltin oxide (Bu₂SnO)

Cyclohexene oxide (CHO)

Carbon Dioxide (CO₂)

Anhydrides

Propylene oxide (PO)

Lactide

Fatty Acid Methyl Esters (FAMEs)

Urethane

Ammonia

Hydroxide (B78521)

Chloride

Nitric oxide

Sulfur dioxide

Nitrogen dioxide

Sulfur trioxide

Hydrogen peroxide

Tributyltin hydroxide

Tricyclohexyltin hydroxide

Tricyclohexylstannanol

Dimethyltin dichloride

Dibutyltin dilaurate

Dibutyltin dilaurylmercaptide

Dibutyltin dichloride

Butyl stannoic acid

Dibutyltin dilaurate

Tin octoate

Dibutyltin dihydrode

Tin chlorides

Tin carboxylates

Titanium catalysts

Zinc catalysts

Copper catalysts

Aluminum oxide

Zinc oxide

Copper oxide

Alumina

Cerium oxide

Potassium hydroxide (KOH)

Sulfuric acid (H₂SO₄)

Sodium methoxide (B1231860)

Titanium dioxide

Zinc phthalocyanins

Pyridine

Methanol

Toluene

Tetrahydrofuran (THF)

Dichloromethane (CH₂Cl₂)

Acetonitrile (B52724) (CH₃CN)

Water (H₂O)

Propyl acetate (B1210297)

Methanol

Cyclooctene

Cyclooctene oxide

Urea

Triethylenediamine

1,4-diazazo(2,2,2)-bicyclooctane

Triethylmethylammonium 2-ethylhexane salt

Glutaraldehyde

Glyoxal

Formaldehyde

Tannic acid (TA)

Poly(aminopropylmethylsiloxane-co-dimethylsiloxane) (PAPMS)

Phthalic acid

Isophthalic acid

Phthalocyanins

Quinoline N-oxide

Computational Chemistry and Theoretical Approaches to Dihexyl Oxo Tin Systems

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely utilized for determining the electronic structure of molecules and materials iphy.ac.cnpurdue.edursc.orgtdl.org. For Dihexyl(oxo)tin, DFT calculations would typically focus on elucidating the distribution of electrons, the nature of chemical bonds (particularly the tin-oxygen and tin-carbon bonds), molecular geometries, and energy levels. These calculations can predict properties such as atomic charges, dipole moments, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and spectroscopic behavior iphy.ac.cnrsc.orgtdl.orgresearchgate.net. Studies on related organotin compounds and metal oxides demonstrate how DFT can accurately model electronic states and predict band gaps in semiconductor materials, which could be analogous to understanding the electronic delocalization in organotin oxides iphy.ac.cntdl.orgacs.orguwjst.org.pk. The application of DFT to organotin complexes, for instance, has been used to determine optimal structural parameters and analyze molecular stability researchgate.net.

Molecular Dynamics Simulations for Structural Behavior

Molecular Dynamics (MD) simulations provide a powerful means to investigate the dynamic behavior and structural evolution of molecules over time acs.orgmdpi.comnih.govrsc.orgnih.govmdpi.comnih.govrsc.orgaps.orgnih.govmdpi.com. For this compound, MD simulations could explore its conformational flexibility, how the hexyl chains arrange themselves, and its behavior in different environments, such as in solution or adsorbed onto a surface. Simulations of other organotin compounds interacting with biological receptors have shown stable interactions and conformational compactness, providing insights into binding mechanisms mdpi.com. Studies on organic friction modifiers adsorbed on oxide surfaces, while not directly organotin, illustrate how MD can reveal nanoscale structural variations and their impact on behavior under dynamic conditions acs.orgnih.gov. MD simulations are also used to understand the dynamics of ion-pair formation and rupture in mixtures, which could be relevant for understanding the behavior of organotin compounds in solution rsc.org.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, often employing DFT, are indispensable for dissecting the step-by-step processes of chemical reactions purdue.edutdl.orgtandfonline.comuw.edu.plchemrxiv.orgrsc.orgrsc.orghokudai.ac.jpdiva-portal.orgchemrxiv.orgarxiv.orgcam.ac.ukresearchgate.netnih.govresearchgate.net. For this compound, these methods would be applied to understand potential reaction pathways, identify transition states, and calculate activation energies. This is particularly relevant if this compound is involved in catalytic processes or degradation pathways. For example, quantum chemical modeling has been used to study C-H bond activation by metal-oxo species, detailing hydrogen atom abstraction as a rate-limiting step rsc.orgresearchgate.net. Studies on organotin compounds as agrochemicals have utilized DFT calculations to understand their molecular behavior and potential reaction mechanisms, including the formation of key intermediates tandfonline.comresearchgate.netnih.gov. The development of automated reaction path search methods further aids in comprehensively exploring potential energy surfaces for complex reactions hokudai.ac.jparxiv.org.

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are vital for predicting and interpreting experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy researchgate.netacs.orgresearchgate.netethz.chacs.orgresearchgate.netresearchgate.netaps.org. For this compound, theoretical calculations can predict characteristic vibrational frequencies (IR spectroscopy), chemical shifts (NMR spectroscopy), and electronic transitions (UV-Vis spectroscopy). These predicted spectra can then be compared with experimental measurements to confirm the compound's structure and purity. For instance, studies on organotin complexes have used DFT to determine bond lengths, bond angles, and molecular orbital energies, which directly influence spectroscopic properties researchgate.net. Research into transition metal oxides has shown how DFT can predict electronic structures that correlate with observed spectroscopic signatures, aiding in the identification of molecular orbitals researchgate.netaps.org. The analysis of electronic absorption bands associated with organotin oxo cage compounds has also been performed, linking computational predictions to experimental observations researchgate.net.

Applications of Dihexyl Oxo Tin in Contemporary Materials Science

Role in Hybrid Organic-Inorganic Materials Architectures

Research into the specific applications of dihexyl(oxo)tin in the synthesis or modification of hybrid organic-inorganic material architectures is not extensively detailed in the provided literature. Hybrid organic-inorganic materials, which combine the properties of organic polymers with inorganic components, often utilize precursors such as metal alkoxides, specific organic linkers for metal-organic frameworks (MOFs), or other organometallic compounds. While organotin compounds, in general, can serve as catalysts in various polymerization processes that form the organic constituents of hybrid materials, direct evidence or detailed research findings on the incorporation or specific functional role of this compound within established hybrid organic-inorganic material frameworks, such as MOFs or polymer-inorganic nanocomposites, were not found in the reviewed literature. Consequently, specific research findings or data tables detailing this compound's contribution to these advanced material architectures cannot be presented based on the available information.

Application in Coatings and Adhesives Technology

Dihexyltin compounds have demonstrated utility in coatings and adhesives technology, primarily through their catalytic or modifying effects on polymer formation and curing processes.

One notable application involves the influence of dihexyl tin diacetate on the rheological properties and reaction kinetics of adhesives and coatings. Research indicates that dihexyl tin diacetate can be employed to extend cream and gelation times google.com. This capability is significant for formulating products that require controlled curing, ensuring adequate working life for application while promoting efficient final setting.

While dihexyltin oxide has been identified as a catalyst in polyester (B1180765) production google.com, its direct role in coatings and adhesives is not elaborated upon in the provided texts. However, as a di-substituted organotin compound, it belongs to a class of chemicals known for their catalytic activity in the formation of polyurethanes (PUs), which are widely used in coatings and adhesives afirm-group.comtuvsud.comborchers.comatamanchemicals.comwebflow.com. These organotin catalysts typically accelerate the reaction between isocyanates and polyols, thereby influencing critical properties such as cure speed, adhesion, and the mechanical performance of the final material. Although specific research findings and performance data for this compound in these precise applications are limited in the reviewed literature, its chemical structure suggests a potential for similar catalytic or modifying functions.

Due to the scarcity of specific, quantifiable research data directly attributed to this compound in these applications within the provided literature, a detailed data table illustrating comparative performance metrics or specific research findings cannot be generated. The available information points to a role in modifying reaction kinetics, particularly in relation to gelation times for dihexyl tin diacetate.

Future Research Directions in Dihexyl Oxo Tin Chemistry

Exploration of Novel Supramolecular Architectures

The inherent tendency of organotin compounds to self-assemble into ordered structures makes them attractive candidates for supramolecular chemistry. Dihexyl(oxo)tin derivatives, with their tunable steric and electronic properties conferred by the hexyl chains and the tin-oxo core, offer a versatile platform for constructing complex supramolecular architectures.

Current research on related organotin oxides has demonstrated their ability to form polymeric chains via Sn-O-Sn linkages and to engage in coordination chemistry with various ligands researchgate.netbsmiab.org. These studies highlight the potential for controlling dimensionality and creating specific structural motifs. For instance, dibutyltin (B87310) dichloride has been shown to regulate the self-assembly of block copolymers through Sn-O coordination researchgate.net.

Future research should aim to systematically design and synthesize this compound compounds capable of self-assembling into well-defined 1D, 2D, or 3D supramolecular structures. This could involve functionalizing the hexyl groups or utilizing specific bridging ligands that interact with the tin centers to direct assembly. The goal is to create materials with tailored properties, such as porosity for gas storage or separation, specific guest-binding capabilities for molecular recognition, or unique optical and electronic characteristics arising from the ordered arrangement of this compound units.

Table 7.1.1: Potential Supramolecular Architectures and Their Design Considerations

Supramolecular Architecture TypePotential this compound Building BlockKey Interaction/BondingDesired Property/Application
1D ChainsOligomeric dihexyltin oxidesSn-O-Sn linkagesControlled chain length, Luminescence
2D LayersFunctionalized dihexyltin unitsSn-O-Sn, Metal-ligand bondsGas adsorption, Surface activity
3D FrameworksDihexyltin nodes with linkersCoordination bondsPorosity, Catalytic sites
Discrete Oligomers/ClustersMonomeric/dimeric dihexyltin speciesCoordination, Hydrogen bondingMolecular recognition, Sensing

Design of High-Efficiency Catalysts with Tunable Selectivity

This compound compounds possess Lewis acidic tin centers, modulated by the steric bulk of the hexyl groups, making them promising candidates for catalytic applications. While dialkyltin oxides are known to act as transesterification catalysts google.comgoogle.comgoogleapis.com and in other organic transformations, there is significant scope for enhancing their efficiency and selectivity.

Research into organotin catalysts has shown that tuning the ligand environment around the tin atom can profoundly influence catalytic activity and selectivity dntb.gov.uarsc.org. For example, modifications in catalyst structure can affect substrate binding and transition state stabilization, crucial for achieving desired outcomes in reactions like esterification or polymerization google.comgoogleapis.com. Dibutyltin oxide, a related compound, is utilized as a catalyst in various chemical synthesis processes and pharmaceutical research lookchem.com.

Future research should focus on the rational design of this compound-based catalysts. This involves exploring variations in the coordination sphere of the tin atom, such as incorporating specific ancillary ligands or creating well-defined oligomeric and polymeric structures. Immobilizing this compound species onto solid supports could yield heterogeneous catalysts, simplifying separation and recycling. Furthermore, developing predictive models for structure-activity relationships (QSARs) could enable the design of highly efficient and selective catalysts tailored for specific chemical transformations, potentially leading to greener and more sustainable synthetic routes.

Table 7.2.1: Potential Catalytic Applications and Tuning Strategies for this compound Catalysts

Catalytic Application AreaCurrent/Potential this compound RoleDesired Future OutcomeKey Tuning Parameters
Esterification/TransesterificationLewis Acid CatalystEnhanced Rate, Higher Yield, Improved SelectivityLigand environment, Oligomerization state, Support material
PolymerizationInitiator/CatalystControlled Molecular Weight, Narrow Polydispersity, Specific TacticityMonomer structure, Co-catalyst presence, Steric hindrance
Oxidation/ReductionRedox MediatorHigher Turnover Frequency, Specific Product FormationCoordination sphere, Oxidation state stability, Electronic effects

Integration into Multifunctional Materials for Emerging Technologies

The unique properties of organotin compounds, including their thermal stability and ability to interact with polymers, suggest their potential integration into advanced materials for various technological applications. This compound derivatives could serve as components in functional materials, leveraging their specific chemical attributes.

Organotin compounds have found utility as polymer additives, such as stabilizers and flame retardants mdpi.comgoogleapis.comcnrs.frcrepim.comresearchgate.net. For instance, dialkyltin oxides have been used in the preparation of poly(lactic acid) ncl.res.in. Furthermore, tin-containing materials are being explored in optoelectronics and gas sensing rsc.orgnih.govh2tools.orgscielo.brnih.govfrontiersin.orgkorvustech.com. Tin oxide (SnO2) nanoparticles, for example, are investigated for gas sensors h2tools.orgnih.govfrontiersin.org and optoelectronic devices nih.govscielo.brkorvustech.com.

Future research should explore the incorporation of this compound moieties into novel material systems. This could involve their use as cross-linking agents in polymers to enhance mechanical or thermal properties, as components in flame-retardant formulations, or as active elements in electronic and optoelectronic devices. Investigating their potential in gas sensing, where metal oxides are widely employed, could lead to the development of selective and sensitive detection platforms. The ability to tailor the structure of this compound could allow for precise control over the resulting material's properties, opening avenues for applications in areas such as advanced coatings, sensors, and electronic components.

Development of Predictive Models for Structure-Reactivity Relationships

A deeper understanding of the relationship between the molecular structure of this compound compounds and their reactivity is crucial for rational design and targeted application development. Computational chemistry and quantitative structure-activity relationship (QSAR) studies are vital tools for achieving this.

Recent computational studies on organotin oxide systems have explored parameters like bonding energies, ionization potentials, and HOMO-LUMO gaps to predict photosensitivity in photoresist applications researchgate.netacs.orgnih.gov. These studies demonstrate the power of computational methods in correlating molecular properties with performance. Similarly, research in other areas of chemistry has shown that structure-reactivity relationships can be effectively modeled using computational approaches, allowing for the prediction of reaction outcomes and material properties nih.govrsc.orgnih.govfung-group.orgresearchgate.net. For instance, the adjusted coordination number (ACN) has been proposed as a descriptor for the reactivity of oxygen sites on transition metal oxides fung-group.org.

Future research should focus on developing robust predictive models for this compound chemistry. This would involve employing advanced computational techniques, such as Density Functional Theory (DFT), to investigate reaction mechanisms, predict catalytic activity, and correlate structural variations with specific properties. By building comprehensive datasets and employing machine learning algorithms, it may be possible to predict the performance of novel this compound derivatives before synthesis, accelerating the discovery of new materials and catalysts. Such models are essential for navigating the complex interplay between molecular structure and macroscopic behavior, guiding the design of compounds with optimized characteristics for specific applications.

Table 7.4.1: Predictive Modeling Approaches for this compound Chemistry

Area of FocusPredictive Modeling ApproachKey Parameters InvestigatedExpected Outcome
CatalysisQSAR, DFT CalculationsSteric hindrance, Electronic effects, Ligand coordinationPrediction of activity, selectivity, and stability
Supramolecular Self-AssemblyMolecular Dynamics, DFTIntermolecular forces, Coordination geometry, Steric effectsPrediction of assembly pathways and final structures
Materials ScienceQSPR, Machine LearningBond strengths, Electronic band gaps, Thermal stabilityPrediction of material properties (e.g., flame retardancy, conductivity)
ReactivityDFT, Kinetic ModelingActivation energies, Reaction intermediates, Transition statesUnderstanding reaction mechanisms, predicting reaction rates

Q & A

Q. What interdisciplinary approaches can elucidate the role of this compound in hybrid material synthesis (e.g., Sn-O-Si frameworks)?

  • Methodological Answer : Combine sol-gel synthesis with in-situ small-angle X-ray scattering (SAXS) to monitor framework assembly. Pair with solid-state NMR (e.g., ^119Sn MAS-NMR) to probe local tin environments. Compare mechanical properties (e.g., nanoindentation) with computational models of framework stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.